molecular formula C14H14FNO4 B6450476 ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 1134061-78-1

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B6450476
CAS RN: 1134061-78-1
M. Wt: 279.26 g/mol
InChI Key: RZQFSWSXBHAINF-UHFFFAOYSA-N
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Description

The compound “ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of quinoline . Quinolines are a class of organic compounds with a heterocyclic structure, and they have various applications in the field of medicine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including an ester, a ketone, and a fluoro group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 245°C and a predicted boiling point of 437.9±45.0 °C . It is slightly soluble in DMSO and methanol when heated .

Scientific Research Applications

Antibacterial Applications

Ethyl 7-fluoro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives show promising applications in the field of antibacterials. For instance, a study by Goueffon et al. (1981) discusses a broad antibacterial agent, similar in structure, which is effective in experimental infections, suggesting potential use in systemic infections (Goueffon et al., 1981). Another research by Koga et al. (1980) highlights the synthesis of various 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including a compound with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of related compounds. Zahra et al. (2007) describe the chemical reduction and nucleophilic addition reactions involved in the synthesis of derivatives of this compound, providing insights into its chemical behavior and potential applications in synthesizing more complex molecules (Zahra et al., 2007). Additionally, Rádl (1994) elaborates on the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, which is an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994).

Potential for Antimicrobial Study

Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule structurally similar to this compound. These compounds were tested for their antibacterial and antifungal activities, demonstrating the potential of such structures in antimicrobial research (Patel & Patel, 2010).

properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c1-4-20-14(18)9-7-16(2)11-6-10(15)12(19-3)5-8(11)13(9)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFSWSXBHAINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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